molecular formula C28H26N4O3 B2736579 N-(3-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1189913-81-2

N-(3-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B2736579
CAS No.: 1189913-81-2
M. Wt: 466.541
InChI Key: NZHJVZRDLWWCOR-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indol-4-one core substituted at position 3 with a 4-methoxybenzyl group and at position 5 with an acetamide moiety linked to a 3-ethylphenyl group. Its design aligns with trends in medicinal chemistry where pyrimidoindole derivatives are explored for antimalarial, anticancer, or kinase-inhibitory activities .

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3/c1-3-19-7-6-8-21(15-19)30-25(33)17-32-24-10-5-4-9-23(24)26-27(32)28(34)31(18-29-26)16-20-11-13-22(35-2)14-12-20/h4-15,18H,3,16-17H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHJVZRDLWWCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrimido[5,4-b]indole core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrimido[5,4-b]indole structure.

    Introduction of the 4-methoxybenzyl group: This step involves the alkylation of the pyrimido[5,4-b]indole core with 4-methoxybenzyl chloride in the presence of a base.

    Acetylation: The final step involves the acetylation of the intermediate product with acetic anhydride to form the desired compound.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(3-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as sodium methoxide or sodium ethoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anti-Cancer Activity

Research indicates that N-(3-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can induce apoptosis in cancer cell lines. Mechanisms include:

  • Cell Cycle Arrest : Disruption of the cell cycle leads to inhibited proliferation.
  • Induction of Apoptosis : Activation of caspase pathways promotes programmed cell death.

Antimicrobial Properties

The compound has shown potential antimicrobial effects against various pathogens. Studies suggest it may interact with bacterial and fungal targets, inhibiting their growth.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.

Research Applications

This compound is used in various research contexts:

Application AreaDescription
Medicinal Chemistry Investigated for its therapeutic potential in cancer and infectious diseases.
Biological Research Studied for its biological activity and mechanism of action in cellular processes.
Material Science Explored for its unique chemical properties in developing new materials like polymers and coatings.

Case Studies and Findings

Several studies have documented the efficacy of this compound:

  • Anti-Cancer Studies : In vitro studies demonstrate significant anti-cancer effects across multiple cell lines.
  • Antimicrobial Testing : Laboratory tests show promising results against specific bacterial strains.
  • Inflammation Models : Animal models indicate reduced inflammation markers when treated with this compound.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name / CAS No. Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Pyrimido[5,4-b]indol-4-one 3-(4-methoxybenzyl), 5-(N-(3-ethylphenyl)acetamide) ~529.6 g/mol* Methoxy group may enhance solubility; ethylphenyl improves lipophilicity.
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)... (536706-70-4) Pyrimido[5,4-b]indol-4-one 3-(3-methoxyphenyl), 2-sulfanylacetamide ~544.1 g/mol Sulfanyl group may influence redox properties or metal coordination.
2-[(3-methyl-4-oxo-5H-pyrimido...) (537667-98-4) Pyrimido[5,4-b]indol-4-one 3-methyl, 2-sulfanylacetamide with trifluoromethoxyphenyl ~507.5 g/mol Trifluoromethoxy enhances metabolic stability; methyl group may reduce steric hindrance.
N-[(3-methoxyphenyl)methyl]-2-{8-methyl-3-... (1111988-89-6) Pyrimido[5,4-b]indol-4-one 8-methyl, 3-(3-methyl-1,2,4-oxadiazol-5-yl)methyl ~543.6 g/mol Oxadiazole moiety may improve bioavailability via hydrogen bonding.

*Calculated based on molecular formula.

Pharmacological Implications

  • Methoxy vs. Trifluoromethoxy Groups : The target compound’s 4-methoxybenzyl group likely increases solubility compared to the trifluoromethoxy derivative , which prioritizes metabolic resistance.
  • Sulfanyl vs. Acetamide Linkers : The sulfanyl group in analogues (e.g., 536706-70-4) could modulate enzyme binding via sulfur interactions, whereas the target’s acetamide linker may favor hydrogen bonding with target proteins .
  • Substituent Position: Position 3 substitutions (methoxybenzyl in the target vs.

Biological Activity

N-(3-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by a pyrimido-indole core with various substituents that may influence its biological activity. The presence of the methoxyphenyl group is particularly notable for its potential role in modulating interactions with biological targets.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine and indole compounds often exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

CompoundCOX-I Inhibition (IC50)COX-II Inhibition (IC50)Selectivity Index
N-(3-ethylphenyl)-2-{...}TBDTBDTBD
Celecoxib0.78 μM0.52 μM9.51

In vivo studies demonstrated that certain analogs exhibited up to 64% inhibition of inflammation compared to standard treatments like Celecoxib .

2. Anticancer Activity

Preliminary studies suggest that compounds with similar structural motifs have shown promise as anticancer agents. For example, pyrimidine derivatives are known to target various kinases involved in cancer cell proliferation.

  • Mechanism of Action : The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways critical for tumor growth and survival.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Pyrimidine Derivatives : A study highlighted the synthesis and evaluation of various pyrimidine derivatives for their anticancer activity against NSCLC (non-small cell lung cancer) cells. The most promising compound showed effective inhibition of tumor growth in vitro and in vivo models .
  • COX Inhibition Studies : Another investigation into COX inhibitors revealed that certain pyrimidine-based compounds exhibited selective inhibition against COX-II over COX-I, suggesting a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

Research Findings

Recent research has focused on optimizing the structure of pyrimidine and indole derivatives to enhance their biological activity:

  • Structure-Activity Relationship (SAR) : Modifications at the methoxy and ethyl positions have been explored to improve potency and selectivity against specific targets.
  • In Silico Studies : Computational docking studies have been employed to predict binding affinities and interactions with target proteins, aiding in the design of more effective analogs.

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